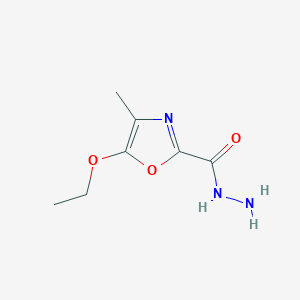

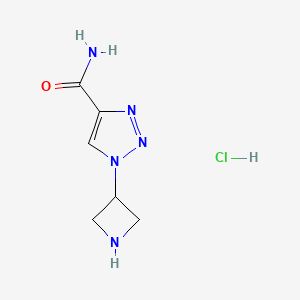

methanone hydrobromide CAS No. 1824437-51-5](/img/structure/B1379280.png)

[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure details for “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” are not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide”, the molecular weight is 318.3 g/mol. Other specific physical and chemical properties are not provided in the available resources .Applications De Recherche Scientifique

Tryptophan Metabolic Pathways and Brain Serotonergic Activity

A comprehensive review by Höglund, Øverli, and Winberg (2019) outlines the complex metabolic pathways of tryptophan, an essential amino acid and a precursor to serotonin (5-HT), highlighting its significance in regulating aggressive behavior and stress responses through the serotonergic system in vertebrates (Höglund, Øverli, & Winberg, 2019).

Study of the Brain Serotonergic System

Research by Diksic and Young (2001) demonstrates the use of α-Methyl-L-tryptophan (α-MTrp) as a tracer to study serotonin (5-HT) synthesis rates in the brain, offering a unique approach to understanding serotonergic activity and its implications for neuropsychiatric disorders (Diksic & Young, 2001).

Conversion of Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) review advances in converting plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF), highlighting the potential for such chemicals to serve as sustainable alternatives to non-renewable hydrocarbon sources. This suggests a broader context for researching compounds with furan components (Chernyshev, Kravchenko, & Ananikov, 2017).

Methane as a Resource

Strong, Xie, and Clarke (2015) discuss the biotechnological applications of methanotrophic bacteria, capable of converting methane into valuable products. This research highlights the importance of understanding and utilizing microbial pathways for chemical synthesis, potentially relevant to the study of various organic compounds (Strong, Xie, & Clarke, 2015).

These summaries represent a small fraction of the vast research landscape that could intersect with the study of "5-(2-Aminoethyl)-2-thienylmethanone hydrobromide." While the direct applications of this specific compound were not identified, the highlighted research underscores the importance of understanding complex biochemical pathways, the role of neurotransmitters in health and disease, and the potential for developing sustainable chemical processes.

Mécanisme D'action

The mechanism of action describes how a compound interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is not detailed in the available resources.

Safety and Hazards

Propriétés

IUPAC Name |

[5-(2-aminoethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVDRZUJFQWJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

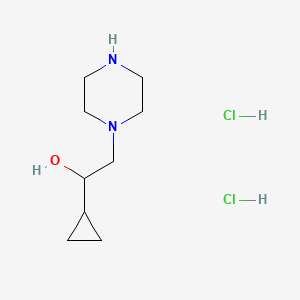

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)